molecular formula C15H18N6O3 B2562303 N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1797249-63-8

N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2562303
CAS No.: 1797249-63-8
M. Wt: 330.348
InChI Key: CLQFELQUVUCOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a novel synthetic compound designed for research use in oncology and drug discovery. Its molecular structure incorporates two key pharmacophores: a 4-morpholinopyrimidine group and a (pyrimidin-2-yloxy)acetamide chain. The morpholine moiety is a common feature in many biologically active molecules and pharmaceutical agents, often employed to enhance solubility and metabolic stability . Meanwhile, pyrimidine-based scaffolds are extensively investigated for their ability to interact with a variety of enzymatic targets, particularly in the development of kinase inhibitors and anticancer agents . Compounds with these structural characteristics are frequently explored for their potential to inhibit key oncogenic pathways. For instance, research into related morpholine-pyrimidine hybrids has demonstrated promising antitumor activity in preclinical models, including the inhibition of cancer cell viability . Similarly, acetamide derivatives have been synthesized and evaluated for their chemotherapeutic potential against various cancer cell lines . This product is intended for investigative purposes to further elucidate the mechanisms and therapeutic potential of such chemical entities. Researchers can utilize this compound in in vitro assays, including target identification, enzyme inhibition studies, and cellular proliferation assays. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c22-14(11-24-15-17-3-1-4-18-15)19-10-12-16-5-2-13(20-12)21-6-8-23-9-7-21/h1-5H,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQFELQUVUCOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H20N6O2
  • Molecular Weight : 320.36 g/mol
  • Chemical Structure : The compound contains a morpholine ring, a pyrimidine moiety, and an acetamide functional group, which contribute to its biological activity.

Research indicates that this compound may act as a modulator of various biological pathways. Its structural components suggest potential interactions with specific receptors and enzymes involved in disease processes.

  • Receptor Interaction : The morpholine and pyrimidine rings are known to interact with sigma receptors, which play roles in pain modulation and neuroprotection .
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of similar compounds exhibit inhibition of metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), indicating a possible mechanism for therapeutic effects against neurological disorders .

In Vitro Studies

In vitro studies have demonstrated the compound's potential in various assays:

Biological Activity IC50 Value (nM) Reference
AChE Inhibition24.85 - 132.85
CA I Inhibition483.50 - 1,243.04
CA II Inhibition508.55 - 1,284.36

These values indicate that the compound may possess significant inhibitory effects on these enzymes, which are crucial in conditions like Alzheimer's disease.

Case Studies

Several case studies have explored the pharmacological applications of compounds related to this compound:

  • Pain Management : Similar compounds have shown efficacy in reducing nociception in animal models, suggesting potential applications in treating inflammatory pain .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may enhance neuroprotection through sigma receptor modulation, which could be beneficial in neurodegenerative diseases .

Toxicity and Safety Profile

Toxicity assessments are critical for evaluating the safety of this compound. Preliminary toxicity analyses suggest that compounds within this class exhibit favorable profiles with low predicted toxicity levels, making them suitable candidates for further development .

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that compounds similar to N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide exhibit inhibitory effects on key metabolic enzymes. For instance, studies on pyrimidine derivatives have shown their potential as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. These compounds can modulate lipid signaling pathways, impacting various physiological processes and disease states, including neurodegenerative diseases and metabolic disorders .

Anti-cancer Properties

The compound's structural similarity to known tyrosine kinase inhibitors, such as imatinib and nilotinib, suggests potential applications in cancer therapy. These inhibitors target specific signaling pathways critical for cancer cell proliferation. The investigation of this compound may reveal its efficacy against cancers characterized by dysregulated tyrosine kinase activity .

Neuropharmacological Effects

Preliminary studies have indicated that derivatives of this compound could influence emotional behavior by modulating endocannabinoid signaling through the inhibition of NAPE-PLD. Such modulation may provide insights into developing treatments for mood disorders and anxiety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the morpholine and pyrimidine moieties can significantly affect the compound's potency and selectivity against biological targets.

Key Findings from SAR Studies:

  • Morpholine Substituents : Altering the morpholine group can enhance the lipophilicity and biological activity of the compound.
  • Pyrimidine Modifications : Substituents on the pyrimidine ring can impact binding affinity to target enzymes, with specific configurations yielding higher inhibitory activity .

In Vivo Studies on Emotional Behavior

A study involving a related compound demonstrated significant changes in emotional behavior in mice when administered at specific doses. This highlights the potential for this compound to influence neurochemical pathways involved in mood regulation .

Cancer Cell Proliferation Inhibition

In vitro assays have shown that pyrimidine derivatives exhibit selective inhibition of cancer cell lines, suggesting that this compound may possess similar properties. Further studies are required to elucidate its mechanism of action and therapeutic window .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent Bioactivity (pIC₅₀) Solubility Predictors
Target Compound 4-Morpholinopyrimidine N/A High (polar morpholine)
(Entry 5.797) 5-Fluoroindolinylidene 5.797 Moderate (isoxazole)
4-Methylpiperidine N/A Moderate (lipophilic piperidine)

Linker Atom Modifications: Ether vs. Thioether

Key Comparisons:

  • Thioether Analogs (): 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide replaces the oxygen ether with a sulfur atom, altering electronic properties (e.g., increased nucleophilicity) and bond length (C–S: ~1.81 Å vs. C–O: ~1.43 Å). This may enhance stability against oxidative degradation but reduce hydrogen-bonding capacity .
  • Ether-Based Compounds (Target Compound): The pyrimidin-2-yloxy group likely improves target selectivity for oxygen-dependent enzymes (e.g., kinases) due to stronger hydrogen-bond acceptance .

Table 2: Linker Atom Influence

Compound Linker Atom Bond Length (Å) Electronic Effect Stability
Target Compound O ~1.43 Polar, H-bond acceptor Moderate oxidation resistance
S ~1.81 Nucleophilic, less polar High oxidative stability

Heterocyclic Additions and Antimicrobial Activity

Key Comparisons ():

  • Azole-Containing Analogs: Compounds like 2-((4-(4-chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide incorporate chlorofuran and azole rings, broadening antimicrobial activity via membrane disruption or enzyme inhibition.
  • Target Compound: While antimicrobial data are unavailable, the pyrimidinyloxy group’s resemblance to nucleotide structures may support DNA/RNA-targeted mechanisms.

Table 3: Antimicrobial Structural Features

Compound Heterocycle Halogen Substituent Proposed Mechanism
(Compound 8) Oxazole, chlorofuran Cl Membrane disruption
Target Compound Pyrimidine, morpholine None Nucleic acid mimicry

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